molecular formula C18H22ClN3O4 B2708625 1-[1-(3-Chlorobenzoyl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione CAS No. 2034291-89-7

1-[1-(3-Chlorobenzoyl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione

Cat. No.: B2708625
CAS No.: 2034291-89-7
M. Wt: 379.84
InChI Key: YFEWJNNZFPPCRH-UHFFFAOYSA-N
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Description

1-[1-(3-Chlorobenzoyl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione (CAS 2034291-89-7) is a synthetic compound of significant interest in medicinal chemistry research, with a molecular weight of 379.84 g/mol and a molecular formula of C18H22ClN3O4 . Its structure incorporates a piperidine core, a widely recognized scaffold in drug discovery due to its conformational flexibility and ability to mimic bioactive molecules . This core is substituted at the 1-position with a 3-chlorobenzoyl group and at the 4-position with an imidazolidine-2,4-dione (hydantoin) moiety bearing a 2-methoxyethyl substituent . The hydantoin ring is notable for its potential to contribute to hydrogen-bonding interactions, which can be crucial for binding to biological targets . Compounds featuring related structural motifs, such as the piperidine and benzo[d]imidazole-2-one subunits, have demonstrated potential as inhibitors of the NLRP3 inflammasome—a key component of the innate immune system involved in the release of the pro-inflammatory cytokine IL-1β . This suggests potential research applications for this compound in the field of immunology and inflammation . Furthermore, the imidazolidine-dione pharmacophore is found in compounds evaluated for a range of other biological activities, including enzyme inhibition . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-[1-(3-chlorobenzoyl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN3O4/c1-26-10-9-21-16(23)12-22(18(21)25)15-5-7-20(8-6-15)17(24)13-3-2-4-14(19)11-13/h2-4,11,15H,5-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFEWJNNZFPPCRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)CN(C1=O)C2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[1-(3-Chlorobenzoyl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione (CAS Number: 2034291-89-7) is a synthetic compound that has garnered attention for its potential biological activities. Its structure includes a piperidine moiety, which is known for various pharmacological effects, and an imidazolidine core that may contribute to its bioactivity.

The compound's molecular formula is C18H22ClN3O4C_{18}H_{22}ClN_{3}O_{4} with a molecular weight of 379.84 g/mol. The lack of specific data on density, boiling point, and melting point in available resources suggests that further characterization studies are necessary to fully understand its physical properties .

Biological Activity Overview

Research indicates that compounds containing imidazolidine and piperidine structures often exhibit a range of biological activities, including antiplasmodial, antinociceptive, and enzyme inhibitory effects.

Antiplasmodial Activity

Recent studies have demonstrated the antiplasmodial activity of similar imidazolidine derivatives against Plasmodium falciparum, showing IC50 values in the low micromolar range. For instance, derivatives with structural similarities to this compound have shown promising results against chloroquine-resistant strains .

CompoundIC50 (µM)Strain
IM-30.3103D7
IM-70.099Dd2

These findings suggest that the compound may also possess significant antimalarial properties.

Antinociceptive Activity

In vivo studies have indicated that related compounds can exhibit peripheral antinociceptive effects. For example, certain imidazolidine derivatives have shown reduced pain responses in animal models, likely through mechanisms involving the modulation of neurotransmitter systems .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored in several studies. Compounds with similar structures have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and urease, which are crucial targets in treating neurodegenerative diseases and managing urea cycle disorders, respectively. For example:

CompoundAChE Inhibition IC50 (µM)
IM-52.14
IM-60.63

These results indicate that derivatives of imidazolidine can be effective in modulating enzyme activity .

Case Studies

A notable study synthesized various derivatives of imidazolidine and assessed their biological activities. Among these, one derivative demonstrated significant hypotensive effects and bradycardia in animal models, attributed to endothelial muscarinic receptor activation . These findings underscore the therapeutic potential of such compounds in cardiovascular diseases.

Scientific Research Applications

The compound exhibits a range of biological activities, making it a subject of interest for various therapeutic applications:

Anticancer Activity

Research has indicated that derivatives of imidazolidine compounds can possess anticancer properties. The structural components of 1-[1-(3-Chlorobenzoyl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione may enhance its interaction with cancer cell receptors, potentially leading to apoptosis in malignant cells. Studies have shown that similar compounds can inhibit tumor growth by inducing cell cycle arrest and apoptosis through various signaling pathways .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various pathogens. Its unique structure allows it to disrupt microbial cell membranes or interfere with metabolic pathways essential for microbial survival. The presence of the piperidine and imidazolidine rings is believed to contribute to this activity, making it a candidate for the development of new antibiotics .

Anti-inflammatory Effects

In vitro studies suggest that compounds with similar structures may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This suggests potential applications in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the piperidine ring followed by the introduction of the chlorobenzoyl and methoxyethyl groups. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.

Case Studies

Several case studies have highlighted the effectiveness of related compounds in clinical settings:

  • Anticancer Case Study : A study on imidazolidine derivatives demonstrated significant cytotoxic effects on breast cancer cells, with IC50 values indicating potent activity at low concentrations .
  • Antimicrobial Efficacy : In a comparative study, derivatives similar to this compound showed enhanced antibacterial activity against resistant strains of Staphylococcus aureus, suggesting its potential as a lead compound for antibiotic development .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues of Piperidine Derivatives

Piperidine-4-one Derivatives

1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one Substituents: Acetyl group at position 1; 4-methoxyphenyl groups at positions 2 and 4. Key Features: Methoxy groups enhance solubility, while aryl substituents at positions 2 and 6 are associated with antimicrobial and antimalarial activities .

1-(2-Chloroacetyl)-3-methyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidine-4-one

  • Substituents : Chloroacetyl at position 1; 3,4,5-trimethoxyphenyl groups at positions 2 and 5.
  • Key Features : Trimethoxyaryl groups are linked to antimitotic activity (e.g., tubulin inhibition). The chloroacetyl group may enhance electrophilicity, influencing covalent binding .
  • Comparison : The target compound’s 3-chlorobenzoyl group offers a balance between lipophilicity and steric bulk compared to the bulkier trimethoxyphenyl substituents here.
Imidazolidine-2,4-dione Derivatives

3-(2-Methoxyethyl)-1-{1-[(2E)-3-phenylprop-2-enoyl]piperidin-4-yl}imidazolidine-2,4-dione Substituents: (E)-3-phenylpropenoyl group on piperidine; 2-methoxyethyl on imidazolidine-dione. Comparison: The 3-chlorobenzoyl group in the target compound may provide stronger electron-withdrawing effects than the propenoyl group, altering electronic interactions with biological targets.

5-{[1-(2-Methoxyethyl)-1H-1,2,3-triazol-4-yl]methyl}imidazolidine-2,4-dione

  • Substituents : Triazole-methyl group on imidazolidine-dione.
  • Key Features : The triazole ring enhances metabolic stability and click chemistry compatibility. However, the absence of a piperidine ring reduces conformational flexibility .
  • Comparison : The target compound’s piperidine core allows for better mimicry of natural alkaloids compared to the triazole-modified analogue.

Comparative Data Table

Compound Name Piperidine Substituent Imidazolidine-dione Substituent Molecular Weight (g/mol) Key Activities References
1-[1-(3-Chlorobenzoyl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione 3-Chlorobenzoyl 2-Methoxyethyl 418.89 Not reported (inferred: CNS/antimicrobial)
1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one Acetyl N/A 439.51 Antimicrobial
1-(2-Chloroacetyl)-3-methyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidine-4-one 2-Chloroacetyl N/A 555.98 Antimitotic
3-(2-Methoxyethyl)-1-{1-[(2E)-3-phenylprop-2-enoyl]piperidin-4-yl}imidazolidine-2,4-dione (E)-3-Phenylpropenoyl 2-Methoxyethyl 371.43 Not reported (inferred: kinase inhibition)
5-{[1-(2-Methoxyethyl)-1H-1,2,3-triazol-4-yl]methyl}imidazolidine-2,4-dione N/A Triazole-methyl 254.24 Metabolic stability

Key Findings from Structural Comparisons

  • Piperidine vs. Non-Piperidine Scaffolds: Piperidine-containing compounds (e.g., target compound, –3) exhibit enhanced conformational adaptability compared to triazole-based derivatives (), which may translate to broader target engagement .
  • Substituent Effects: Chlorinated Groups: The 3-chlorobenzoyl group in the target compound likely improves lipophilicity and target affinity relative to methoxy or propenoyl substituents . Imidazolidine-dione Modifications: The 2-methoxyethyl group enhances solubility without compromising hydrogen-bonding capacity, a critical advantage over bulkier substituents .

Q & A

Q. What methodologies are recommended for optimizing the synthesis of this compound under varying reaction conditions?

Answer:

  • Statistical Design of Experiments (DoE): Use fractional factorial or response surface methodologies to systematically evaluate factors like temperature, solvent polarity, and catalyst loading. This minimizes experimental runs while identifying critical interactions between variables .
  • Reaction Path Search: Integrate quantum chemical calculations (e.g., density functional theory) to predict energetically favorable pathways and guide experimental optimization .

Q. Which analytical techniques are most effective for validating the structural integrity of this compound?

Answer:

  • Infrared Spectroscopy (IR): Confirm functional groups (e.g., carbonyl stretching at ~1670–1730 cm⁻¹) and amide/imine bonds .
  • Gas Chromatography-Mass Spectrometry (GC-MS): Verify molecular weight and fragmentation patterns, though note that molecular ion peaks may exhibit low intensity (0.5–8%) in similar piperidine derivatives .
  • Elemental Analysis: Validate purity by comparing experimental and theoretical C/H/N/O percentages.

Q. What safety protocols should be prioritized during experimental handling?

Answer:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods to avoid inhalation of volatile intermediates .
  • Emergency Response: For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational tools predict reaction mechanisms or stability profiles of this compound?

Answer:

  • Quantum Mechanics/Molecular Mechanics (QM/MM): Simulate reaction intermediates and transition states to identify rate-limiting steps .
  • Molecular Dynamics (MD): Assess conformational stability in solvents (e.g., DMSO, water) by analyzing free energy landscapes .
  • Hirshfeld Surface Analysis: Predict crystallographic packing and polymorphism risks using software like CrystalExplorer .

Q. How can contradictions in biological activity data across experimental models be resolved?

Answer:

  • Cross-Validation: Replicate assays under standardized conditions (e.g., pH, temperature) to isolate variability .
  • Structural Analog Comparison: Compare activity trends with derivatives (e.g., 1-phenylimidazolidine-4-one) to identify substituent-specific effects .
  • Dose-Response Curves: Quantify IC₅₀/EC₅₀ values using nonlinear regression to account for potency differences .

Q. What strategies evaluate synergistic effects with co-administered agents in pharmacological studies?

Answer:

  • Isobolographic Analysis: Determine additive, synergistic, or antagonistic interactions by plotting dose-response combinations .
  • High-Throughput Screening (HTS): Use combinatorial libraries to test pairwise interactions in cell-based assays .
  • Pharmacokinetic Modeling: Predict drug-drug interactions using in vitro CYP450 inhibition assays and in silico ADMET tools .

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